molecular formula C8H15NS B14469744 N,N-Diethyl-2-methylprop-2-enethioamide CAS No. 66756-94-3

N,N-Diethyl-2-methylprop-2-enethioamide

Cat. No.: B14469744
CAS No.: 66756-94-3
M. Wt: 157.28 g/mol
InChI Key: PGQMXQBPYMXDBZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N,N-Diethyl-2-methylprop-2-enethioamide can be achieved through various synthetic routes. One common method involves the reaction of N,N-diethylamine with 2-methylprop-2-enethioyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N,N-Diethyl-2-methylprop-2-enethioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: Reduction of the thioamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the thioamide group is replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N-Diethyl-2-methylprop-2-enethioamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-methylprop-2-enethioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N,N-Diethyl-2-methylprop-2-enethioamide can be compared with other similar compounds such as:

    N,N-Diethyl-2-methylthioacetamide: This compound has a similar structure but with a different functional group, leading to variations in reactivity and applications.

    N,N-Diethyl-2-methylprop-2-enamide: The oxygen analog of this compound, which exhibits different chemical properties and uses.

The uniqueness of this compound lies in its thioamide functional group, which imparts distinct chemical reactivity and potential biological activities.

Properties

CAS No.

66756-94-3

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

N,N-diethyl-2-methylprop-2-enethioamide

InChI

InChI=1S/C8H15NS/c1-5-9(6-2)8(10)7(3)4/h3,5-6H2,1-2,4H3

InChI Key

PGQMXQBPYMXDBZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)C(=C)C

Origin of Product

United States

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